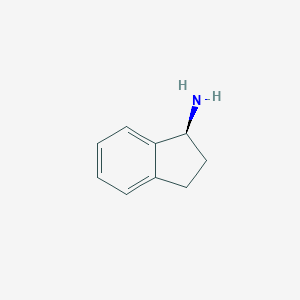

(S)-(+)-1-Aminoindan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVHMGJSYVQBQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61341-86-4 | |

| Record name | 1-Aminoindane, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061341864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-Aminoindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CM3PDV4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-1-Aminoindan: Core Chemical and Physical Properties

(S)-(+)-1-Aminoindan, also known as (S)-(+)-1-Indanamine, is a chiral amine that serves as a critical building block in organic synthesis and is of significant interest to the pharmaceutical industry. It is the S-enantiomer of 1-Aminoindane and is notably recognized as a metabolite of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.

Table 1: Chemical Identification and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | (1S)-2,3-dihydro-1H-inden-1-amine | |

| Synonyms | (S)-(+)-1-Indanamine, (S)-1-Aminoindane | |

| CAS Number | 61341-86-4 | |

| Molecular Formula | C₉H₁₁N | |

| Molecular Weight | 133.19 g/mol | |

| SMILES String | N[C@H]1CCc2ccccc12 | |

| InChI | 1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1 | |

| InChI Key | XJEVHMGJSYVQBQ-VIFPVBQESA-N |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow or light brown liquid | |

| Boiling Point | 96-97 °C at 8 mmHg | |

| 247-249 °C at 745 mmHg | ||

| Melting Point | 15 °C (for the racemate) | |

| Density | 1.038 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.562 | |

| Optical Rotation ([α]20/D) | +16.5°, c = 1.5 in methanol | |

| +15° to +25° (c=1.5, CH₃OH) | ||

| Solubility | Soluble in organic solvents; insoluble in water. | |

| Spectral Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available. |

Table 3: Safety and Handling Information

| Category | Information | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation | |

| H319: Causes serious eye irritation | ||

| H335: May cause respiratory irritation | ||

| H412: Harmful to aquatic life with long lasting effects | ||

| Precautionary Statements | P261, P273, P280, P302+P352, P305+P351+P338 | |

| Flash Point | 94 °C (201.2 °F) - closed cup | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep refrigerated (2-8°C). Protect from light and moisture. |

Applications in Research and Drug Development

This compound and its parent structure are pivotal in medicinal chemistry.

-

Metabolite of Rasagiline: The (R)-enantiomer of 1-aminoindan is the primary active metabolite of rasagiline, an irreversible MAO-B inhibitor for treating Parkinson's disease. Unlike the metabolites of a similar drug, selegiline, the aminoindan metabolite does not produce amphetamine-like adverse effects. (S)-1-Aminoindane is the corresponding S-enantiomer.

-

Chiral Auxiliary and Resolving Agent: Due to its chiral nature, 1-aminoindan is used as a resolving agent to separate enantiomers of chiral carboxylic acids through the formation and fractional crystallization of diastereomeric salts.

-

Pharmacological Scaffolds: The aminoindan structure is a versatile scaffold for developing novel psychoactive and therapeutic agents. Derivatives have been synthesized and investigated for a range of activities, including as selective mGluR1 antagonists (e.g., AIDA - 1-aminoindan-1,5-dicarboxylic acid), which are valuable tools for studying glutamate signaling pathways.

Experimental Protocols

Accessing enantiomerically pure this compound typically requires the chemical resolution of a racemic mixture.

Protocol: Chiral Resolution of Racemic 1-Aminoindan via Diastereomeric Salt Formation

This protocol provides a generalized methodology for the resolution of racemic 1-aminoindan using a chiral acid. The choice of acid and solvent is critical for successful separation.

1. Principle: The racemic mixture of (R)- and (S)-1-aminoindan is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid, L-(-)-malic acid) in a suitable solvent like methanol or ethanol. This reaction forms a pair of diastereomeric salts: [(S)-aminoindan-(L)-acid] and [(R)-aminoindan-(L)-acid]. These diastereomers have different physical properties, including solubility, allowing for their separation.

2. Materials:

-

Racemic 1-aminoindan

-

Chiral resolving agent (e.g., L-(+)-tartaric acid)

-

Solvent (e.g., Methanol)

-

Acid (e.g., HCl) for salt formation (optional, for final product)

-

Base (e.g., NaOH) for liberation of the free amine

-

Organic solvent for extraction (e.g., diethyl ether)

-

Standard laboratory glassware for crystallization, filtration, and extraction

3. Methodology:

-

Step 1: Diastereomeric Salt Formation: Dissolve the racemic 1-aminoindan in the chosen solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.

-

Step 2: Crystallization: Combine the two solutions. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to room temperature, and potentially further cooled, to promote the fractional crystallization of the less soluble diastereomeric salt. The efficiency of this step may require multiple recrystallizations to achieve high diastereomeric purity.

-

Step 3: Isolation of Diastereomer: The precipitated crystals are isolated by vacuum filtration and washed with a small amount of cold solvent. The solid obtained is the enriched diastereomeric salt.

-

Step 4: Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and a strong base (e.g., aqueous NaOH) is added to deprotonate the amine, liberating the free this compound.

-

Step 5: Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

-

Step 6: Purity Analysis: The optical purity of the final product is determined using chiral chromatography (HPLC or GC) or by measuring its specific optical rotation.

Visualizations

Diagram 1: General Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of 1-aminoindan.

Diagram 2: Metabolic Pathway of Rasagiline

Caption: Metabolic relationship between Rasagiline and aminoindan enantiomers.

Diagram 3: 1-Aminoindan as a Chemical Scaffold

Caption: Relationship between 1-Aminoindan and its key derivatives.

(S)-(+)-1-Aminoindan: A Technical Guide on Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Aminoindan is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of a primary amine at a stereogenic center make it a valuable synthon for creating molecules with specific three-dimensional orientations necessary for targeted biological activity. This technical guide provides an in-depth overview of the structure, stereochemistry, physicochemical properties, and synthesis of this compound. Furthermore, it details its significant role in drug development, particularly as a key intermediate and a metabolite of the anti-Parkinson's agent, Rasagiline.

Structure and Stereochemistry

This compound, with the chemical formula C₉H₁₁N, is an organic compound featuring an indan moiety, which consists of a benzene ring fused to a five-membered ring. The stereochemistry of this molecule is defined by the chiral center at the first carbon (C1) of the indan ring, to which the amino group is attached.

The "(S)" designation in its name refers to the spatial arrangement of the substituents around this chiral carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" sign, also known as dextrorotatory, indicates that a solution of this enantiomer rotates plane-polarized light to the right (clockwise).

Caption: Structure of this compound with C1 chiral center.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁N | [1][2] |

| Molecular Weight | 133.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 96-97 °C at 8 mmHg | [1][2] |

| Density | 1.038 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.562 | [1][2] |

| Specific Optical Rotation ([α]20/D) | +16.5° (c = 1.5 in methanol) | [2] |

| Flash Point | 94 °C (closed cup) | [2] |

| CAS Number | 61341-86-4 | [1] |

Synthesis and Resolution

This compound is typically obtained through the resolution of a racemic mixture of 1-aminoindan. The racemic mixture itself is commonly synthesized from 1-indanone.

Synthesis of Racemic 1-Aminoindan

A common synthetic route to racemic 1-aminoindan involves a two-step process starting from 1-indanone. The first step is the conversion of 1-indanone to its oxime derivative, which is then reduced to the primary amine.

References

(S)-(+)-1-Aminoindan (CAS: 61341-86-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Aminoindan, a chiral cyclic amine, is a pivotal building block in modern asymmetric synthesis. Its rigid structure and versatile reactivity make it an invaluable intermediate, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and resolution, and its significant applications in drug development. The document is tailored for researchers, scientists, and professionals in the field of drug discovery and development, offering a practical resource for leveraging this chiral synthon in their work.

Introduction

This compound, with the CAS number 61341-86-4, is the (S)-enantiomer of 1-aminoindan.[1] As a chiral molecule, it serves as a crucial starting material and intermediate for the synthesis of a variety of enantiomerically pure compounds. Its structural analogue, (R)-(-)-1-Aminoindan, is a well-known active metabolite of the anti-Parkinson's drug Rasagiline.[2] While the (R)-enantiomer has been studied for its neuroprotective and catecholamine-modulating effects, the (S)-enantiomer is primarily utilized for its role as a chiral auxiliary and a key component in the synthesis of complex molecules.[2][3] This guide will focus on the technical aspects of this compound, providing practical information for its use in a laboratory and industrial setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 61341-86-4 | [1] |

| Molecular Formula | C₉H₁₁N | [4] |

| Molecular Weight | 133.19 g/mol | [4] |

| Appearance | Clear yellow liquid | [4] |

| Boiling Point | 96-97 °C at 8 mmHg | [1] |

| Density | 1.038 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.562 | [4] |

| Melting Point | 15 °C | [4] |

| Flash Point | 94.4 °C | [4] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral starting material or resolution of a racemic mixture of 1-aminoindan.

Asymmetric Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

A practical method for the asymmetric synthesis of (S)-1-aminoindan involves the diastereoselective reduction of a ketimine formed from 1-indanone and the chiral auxiliary (R)-phenylglycine amide. This approach can yield (S)-1-aminoindan with a high enantiomeric excess.[5][6]

Experimental Protocol:

-

Formation of the Chiral Iminonitrile: In a suitable reaction vessel, (R)-phenylglycine amide hydrochloride salt and an equimolar amount of 3,4-dimethoxyphenylacetone are dissolved in a methanol/water (6/1 v/v) mixture.

-

A 30% aqueous solution of sodium cyanide is added, and the mixture is stirred at room temperature for 96 hours. The resulting diastereomerically pure aminonitrile precipitates and is isolated by filtration.[7]

-

Reductive Cyclization and Auxiliary Removal: The isolated aminonitrile is then subjected to a series of reactions including reduction and intramolecular cyclization to form the indane ring system, followed by cleavage of the chiral auxiliary to yield (S)-1-aminoindan.

Note: This protocol is a generalized representation. For specific reaction conditions, catalyst loading, and work-up procedures, consulting the primary literature is recommended.[5][6]

Resolution of Racemic 1-Aminoindan

Resolution of racemic 1-aminoindan is a common and effective method for obtaining both enantiomers. This can be achieved through classical chemical resolution using a chiral resolving agent or through enzymatic kinetic resolution.

The reaction of a racemic mixture of 1-aminoindan with an optically pure chiral acid, such as L-(+)-tartaric acid, forms a pair of diastereomeric salts with different solubilities. This difference allows for their separation by fractional crystallization.[8][9]

Experimental Protocol:

-

Salt Formation: A solution of racemic 1-aminoindan in methanol is treated with an equimolar amount of L-(+)-tartaric acid dissolved in methanol. The mixture is heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature. The less soluble diastereomeric salt, the (R)-1-aminoindan-L-tartrate, will preferentially crystallize out of the solution. The crystals are collected by filtration.

-

Isolation of (S)-1-Aminoindan: The mother liquor, now enriched in the (S)-1-aminoindan-L-tartrate salt, is concentrated. The residue is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-1-aminoindan.

-

Extraction and Purification: The free amine is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield this compound.[10] Further purification can be achieved by distillation.

References

- 1. This compound | 61341-86-4 [chemicalbook.com]

- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 4. Best Price this compound 61341-86-4 In Medicine [senovaph.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. youtube.com [youtube.com]

(S)-(+)-1-Aminoindan: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Aminoindan, the major active metabolite of the anti-Parkinsonian drug rasagiline, exerts a multi-faceted mechanism of action centered on neuroprotection.[1][2][3] While its parent compound, rasagiline, is a potent irreversible inhibitor of monoamine oxidase B (MAO-B), this compound is characterized as a weak, reversible inhibitor of this enzyme.[1][4] Its primary therapeutic relevance appears to stem from its ability to modulate intracellular signaling cascades that promote neuronal survival, enhance striatal dopaminergic neurotransmission independent of significant MAO inhibition, and exhibit weak dopamine reuptake inhibition.[4][5] This document provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Introduction

This compound is the S-enantiomer of 1-aminoindane and the principal metabolite of rasagiline, a second-generation, selective, and irreversible MAO-B inhibitor.[1][2] Unlike selegiline, another MAO-B inhibitor, rasagiline's metabolism does not produce amphetamine-like substances, thereby avoiding certain adverse effects.[3][5] The pharmacological activity of this compound contributes significantly to the overall therapeutic profile of rasagiline, particularly concerning its neuroprotective properties.[2][4] Understanding the specific mechanism of action of this metabolite is crucial for the development of novel neuroprotective and disease-modifying therapies for neurodegenerative disorders such as Parkinson's disease.

Primary Mechanism of Action: Neuroprotection

The core mechanism of action of this compound is its neuroprotective effect, which has been demonstrated in various in vitro and in vivo models.[2][5] This neuroprotection is largely independent of MAO-B inhibition and is attributed to the modulation of key intracellular signaling pathways that regulate apoptosis and cell survival.

Modulation of the PKC/Bcl-2 Signaling Pathway

A significant body of evidence suggests that the neuroprotective effects of rasagiline and its metabolite, this compound, are mediated through the activation of Protein Kinase C (PKC) and the subsequent upregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[6][7][8]

The proposed signaling cascade is as follows:

-

This compound interacts with upstream cellular components, leading to the activation of PKC. The precise receptor or initial molecular target for this compound that triggers this cascade is still under investigation.

-

Activated PKC initiates a phosphorylation cascade. This can involve downstream kinases such as those in the MAPK/ERK pathway.

-

This signaling cascade ultimately leads to the phosphorylation and activation of transcription factors, such as CREB (cAMP response element-binding protein). [7]

-

Activated transcription factors translocate to the nucleus and bind to the promoter region of the Bcl-2 gene, increasing its transcription.

-

Elevated levels of the Bcl-2 protein inhibit apoptosis. Bcl-2 exerts its anti-apoptotic function by preventing the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.

Secondary Mechanisms of Action

While neuroprotection is the primary mechanism, this compound also exhibits other pharmacological activities that may contribute to its overall therapeutic effect.

Monoamine Oxidase B (MAO-B) Inhibition

This compound is a weak, reversible inhibitor of MAO-B.[1][4] This is in contrast to its parent compound, rasagiline, which is a potent and irreversible inhibitor. The clinical significance of this weak inhibition is likely modest compared to its neuroprotective effects.

Dopamine Reuptake Inhibition

This compound has been shown to inhibit the reuptake of dopamine, although with low potency.[5] This action could lead to a modest increase in the synaptic concentration of dopamine, potentially contributing to symptomatic relief in Parkinson's disease.

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound and related compounds.

| Target | Ligand | Assay Type | Value | Reference |

| MAO-A | This compound | Inhibition Assay | Weak Inhibition (Specific Ki not widely reported) | [5][9] |

| MAO-B | This compound | Inhibition Assay | Weak, Reversible Inhibition (Specific Ki not widely reported) | [1][4] |

| Dopamine Transporter (DAT) | This compound | Reuptake Inhibition | IC50: 1 mM | [5] |

| Dopamine Transporter (DAT) | Amphetamine | Reuptake Inhibition | IC50: 0.4 µM | [5] |

| Dopamine Transporter (DAT) | 2-Aminoindan | Reuptake Inhibition | IC50: 3.3 µM | [5] |

Table 1: Inhibitory Constants and Potency of this compound and Related Compounds.

| Compound | Effect on Dopamine Levels | Experimental Model | Reference |

| This compound | Enhances striatal dopamine transmission | In vivo microdialysis (qualitative) | [4][5] |

| Rasagiline | Increases striatal dopamine levels | In vivo microdialysis (quantitative data available for parent compound) | [10] |

Table 2: In Vivo Effects of this compound on Dopamine Levels.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of test compounds against MAO-B using a fluorometric assay.

Materials:

-

Recombinant human MAO-B enzyme

-

This compound (or other test compounds)

-

MAO-B substrate (e.g., benzylamine)

-

Fluorogenic probe (e.g., Amplex® Red)

-

Horseradish Peroxidase (HRP)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound, MAO-B substrate, fluorogenic probe, and HRP in appropriate solvents.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution. Include wells for positive control (a known MAO-B inhibitor like selegiline) and negative control (vehicle).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a solution containing the MAO-B substrate, fluorogenic probe, and HRP to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of this compound.

Materials:

-

Adult male Wistar or Sprague-Dawley rats

-

Stereotaxic apparatus

-

Guide cannulae and microdialysis probes

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Syringe pump and fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Post-Dose Collection: Continue to collect dialysate samples at the same intervals for several hours to monitor the time course of the drug's effect.

-

Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the results over time.

Western Blot Analysis for Bcl-2 and PKC

This protocol details the steps for detecting changes in the expression and/or activation (phosphorylation) of Bcl-2 and PKC in neuronal cells treated with this compound.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Bcl-2, PKC, and phosphorylated forms of PKC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat neuronal cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Conclusion

This compound possesses a distinct and clinically relevant mechanism of action that is primarily centered on neuroprotection through the modulation of the PKC/Bcl-2 signaling pathway. Its weak inhibition of MAO-B and dopamine reuptake likely play secondary roles. The non-amphetamine metabolite profile of its parent compound, rasagiline, coupled with the inherent neuroprotective properties of this compound, makes it a valuable molecule in the context of treating neurodegenerative diseases. Further research to fully elucidate the upstream targets of this compound and to obtain more precise quantitative data on its in vivo effects will be instrumental in the development of next-generation neuroprotective therapeutics.

References

- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 6. Bcl-2 over-expression and activation of protein kinase C suppress the trail-induced apoptosis in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of PKCα expression on Bcl-2 phosphorylation and cell death by hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Aminoindan Core: A Technical Guide to Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminoindan scaffold, a rigid bicyclic phenethylamine analog, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant pharmacological activities. From their initial exploration as bronchodilators to their current applications in neurodegenerative diseases and as research tools in neuroscience, aminoindan derivatives have demonstrated a remarkable versatility. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of key aminoindan derivatives, with a focus on their therapeutic potential and underlying mechanisms of action.

Discovery and Development

The exploration of aminoindan derivatives began with the synthesis of 2-aminoindan, a conformationally restrained analog of amphetamine. Early research focused on its potential bronchodilatory and vasoactive properties. However, the therapeutic landscape for aminoindans expanded significantly with the discovery of (R)-N-propargyl-1-aminoindan, known as rasagiline. This selective, irreversible inhibitor of monoamine oxidase B (MAO-B) has become a cornerstone in the treatment of Parkinson's disease. Further structural modifications of rasagiline led to the development of ladostigil, a multimodal drug candidate with both cholinesterase and MAO inhibitory activity, investigated for the treatment of Alzheimer's disease and other neurodegenerative disorders.

In parallel, the structural similarity of some aminoindan derivatives to psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA) has led to their investigation as research chemicals and, in some cases, their emergence as novel psychoactive substances (NPS). Derivatives such as 5,6-methylenedioxy-2-aminoindane (MDAI) have been synthesized and studied for their unique pharmacological profiles at monoamine transporters.

Pharmacological Profile: Interaction with Monoamine Transporters

A primary mechanism of action for many aminoindan derivatives is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Aminoindan derivatives can act as either inhibitors of reuptake or as releasing agents, leading to an increase in extracellular monoamine levels.

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 for monoamine release) of several key aminoindan derivatives at human monoamine transporters. This quantitative data allows for a direct comparison of their potency and selectivity.

Table 1: Binding Affinities (Ki, nM) of Aminoindan Derivatives at Monoamine Transporters

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 2-Aminoindan (2-AI) | >10,000 | 2,750 | >10,000 |

| 5-Iodo-2-aminoindan (5-IAI) | 2,510 | 412 | 163 |

| Rasagiline | >10,000 | >10,000 | >10,000 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 1,100 | 190 | 130 |

| 5-Methoxy-2-aminoindan (MEAI) | 5,800 | 1,500 | 280 |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 2,500 | 80 |

Table 2: Functional Potencies (EC50, nM) for Monoamine Release by Aminoindan Derivatives

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 2,236 | 239 | 225 |

| 5-Methoxy-2-aminoindan (MEAI) | 10,780 | 3,110 | 530 |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 8,600 | 85 |

Experimental Protocols: Synthesis of Key Aminoindan Derivatives

The following section details the synthetic procedures for 2-aminoindan, rasagiline, and 5,6-methylenedioxy-2-aminoindane (MDAI).

Synthesis of 2-Aminoindan from 1-Indanone

A common route to 2-aminoindan involves the reductive amination of 1-indanone.

Step 1: Oximation of 1-Indanone To a solution of 1-indanone in ethanol and water, hydroxylamine hydrochloride and a base such as sodium acetate are added. The mixture is heated to reflux for a specified period. After cooling, the product, 1-indanone oxime, precipitates and is collected by filtration.

Step 2: Reduction of 1-Indanone Oxime The 1-indanone oxime is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as sodium metal or catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst), is then employed to reduce the oxime to the corresponding amine. Following the reduction, an acid-base workup is performed to isolate the 2-aminoindan.

Synthesis of (R)-Rasagiline from 1-Indanone

The enantioselective synthesis of rasagiline is crucial for its therapeutic efficacy. One established method involves the following key steps:

Step 1: Formation of N-benzyl-1-aminoindan 1-Indanone is condensed with benzylamine to form the corresponding enamine. This intermediate is then reduced in situ with a reducing agent like sodium borohydride in ethanol to yield racemic N-benzyl-1-aminoindan.

Step 2: Resolution of N-benzyl-1-aminoindan The racemic mixture is resolved using a chiral acid, such as L-(+)-tartaric acid. The diastereomeric salt of the (R)-enantiomer preferentially crystallizes from a suitable solvent (e.g., boiling water) and is isolated by filtration.

Step 3: Debenzylation The resolved (R)-N-benzyl-1-aminoindan tartarate salt is treated with a base to liberate the free amine, which is then subjected to catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) to cleave the benzyl group, affording (R)-1-aminoindan.

Step 4: Propargylation (R)-1-aminoindan is alkylated with propargyl chloride or a propargyl sulfonate in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile to yield (R)-N-propargyl-1-aminoindan (rasagiline).

Step 5: Salt Formation The resulting rasagiline free base is then treated with methanesulfonic acid in a solvent such as isopropanol to form the crystalline rasagiline mesylate salt.

Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI) from Piperonal

MDAI can be synthesized from piperonal, a readily available starting material.

Step 1: Henry Reaction Piperonal is reacted with nitroethane in the presence of a base catalyst (e.g., ammonium acetate in acetic acid) to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP2NP).

Step 2: Reduction of the Nitroalkene The nitropropene derivative is then reduced to the corresponding ketone, 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This reduction can be achieved using various methods, such as iron in the presence of an acid.

Step 3: Reductive Amination Finally, MDP2P undergoes reductive amination. This can be performed in a one-pot reaction with an amine source, such as ammonium formate or ammonia, and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield 5,6-methylenedioxy-2-aminoindane (MDAI).

Signaling Pathways and Mechanisms of Action

The therapeutic and psychoactive effects of aminoindan derivatives are mediated by their influence on various intracellular signaling pathways.

Rasagiline: Neuroprotection beyond MAO-B Inhibition

While the primary mechanism of rasagiline in Parkinson's disease is the inhibition of MAO-B, leading to increased dopamine levels, it also exhibits significant neuroprotective properties that are independent of its MAO-B inhibitory activity. These effects are largely attributed to its propargyl moiety. Rasagiline has been shown to prevent apoptosis by modulating the expression and activity of the Bcl-2 family of proteins. It upregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins such as Bax and Bad. This shift in the balance of Bcl-2 family members prevents the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, thereby inhibiting programmed cell death. Furthermore, rasagiline activates protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival and proliferation.

An In-depth Technical Guide to the Stability and Storage of (S)-(+)-1-Aminoindan

(S)-(+)-1-Aminoindan , a chiral amine and a key intermediate in the synthesis of various pharmaceutical compounds, including being a metabolite of the monoamine oxidase-B (MAO-B) inhibitor Rasagiline, requires careful handling and storage to maintain its purity and stability.[1][2] This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling and storage requirements.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁N | [3][4] |

| Molecular Weight | 133.19 g/mol | [3][4] |

| Appearance | Clear colorless to light yellow to green liquid | [4][5] |

| Boiling Point | 96-97 °C at 8 mmHg | [1][4][6] |

| Density | 1.038 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.562 | [4] |

| Solubility | Insoluble in water. Soluble in toluene, DMSO, and chloroform. | [4][5] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [6] |

Recommended Storage Conditions and Stability

Proper storage is crucial to prevent the degradation of this compound. The compound is known to be sensitive to air, light, moisture, and carbon dioxide.[3][4][7][8]

| Parameter | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. Refrigeration at +4°C or 2-8°C is recommended for long-term storage. | [4][5][6] |

| Atmosphere | Store under an inert gas, such as nitrogen or argon, as it is air-sensitive. Keep container tightly closed. | [3][7][8] |

| Light Exposure | Protect from light. | [4] |

| Moisture | Store in a dry environment and protect from moisture. | [4] |

| Container | Use a tightly sealed, suitable container, such as polyethylene or polypropylene. | [5][7] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [3][8] |

| Stated Stability | Stable for at least 2 years after receipt when stored at +4°C. | [4] |

Handling and Safety Precautions

Adherence to safety protocols is paramount when handling this compound to ensure personnel safety and maintain the integrity of the compound.

| Precaution | Guideline | Reference(s) |

| Ventilation | Handle in a well-ventilated area or outdoors. | [3][5][7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety glasses with side-shields). In case of insufficient ventilation, wear a suitable respirator. | [3][5][6] |

| Hygiene | Wash hands thoroughly after handling. Launder contaminated clothing before reuse. Do not eat, drink, or smoke when using this product. | [3][7] |

| Spills | Absorb spills with inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal. Avoid dust formation. | [3][5][7] |

Factors Influencing Stability

The chemical stability of this compound can be compromised by several environmental factors, potentially leading to degradation. While specific degradation pathways for this compound are not extensively detailed in the public literature, general knowledge of amine chemistry suggests potential routes such as oxidation and reaction with carbon dioxide.

Caption: Factors affecting the stability of this compound.

Experimental Workflow for Stability Assessment

Caption: General experimental workflow for stability testing.

Experimental Protocols:

Based on the general workflow, here are outlines of potential experimental protocols:

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) with a pH appropriate for amine analysis.

-

Column: A C18 or a chiral column to separate enantiomers if necessary.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Procedure: Dissolve a known amount of the sample in the mobile phase. Inject a specific volume onto the HPLC system. The purity is determined by comparing the peak area of the main component to the total peak area of all components.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradant Identification:

-

Column: A capillary column suitable for the analysis of amines.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.

-

Ionization: Electron ionization (EI).

-

Procedure: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for identification based on their mass spectra.

-

Conclusion

This compound is a stable compound when stored under the recommended conditions. The primary factors that can affect its stability are exposure to air, light, moisture, elevated temperatures, and incompatible materials. For long-term storage and to ensure the integrity of the compound for research and development purposes, it is imperative to store it in a cool, dark, and dry place under an inert atmosphere in a tightly sealed container. Following the outlined handling procedures will further ensure the safety and quality of the material.

References

- 1. This compound | 61341-86-4 [chemicalbook.com]

- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. chemodex.com [chemodex.com]

- 5. 1-Aminoindan - Safety Data Sheet [chemicalbook.com]

- 6. 1-氨基茚满 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic 1-Aminoindan

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoindan is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably the anti-Parkinson's agent Rasagiline. The biological activity of these drugs is often enantiomer-specific, necessitating the use of enantiomerically pure 1-aminoindan. This document provides detailed application notes and protocols for the chiral resolution of racemic 1-aminoindan, focusing on diastereomeric salt formation and enzymatic methods.

Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and industrially viable method for resolving racemic amines. This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.

Overview of Chiral Resolving Agents

Several chiral acids have been successfully employed for the resolution of 1-aminoindan. The choice of the resolving agent and solvent system is crucial for achieving high yield and enantiomeric excess (e.e.).

| Resolving Agent | Solvent | Target Enantiomer | Reported Yield (%) | Reported e.e. (%) | Reference |

| L(-)-Malic Acid | Methanol | (R)-1-Aminoindan | 47 | 99.75 | [1] |

| (2R,3R)-Tartaric Acid | Methanol | (S)-1-Aminoindan | ~66 (of (R)-enantiomer from mother liquor) | Not specified | [1] |

| L(+)-Aspartic Acid | Methanol | (R)-1-Aminoindan | Not specified | Not specified | [1] |

| Di-p-toluoyl-L-tartaric acid | Methanol | (S)-4-cyano-1-aminoindane | Not specified | up to 96 | [2] |

Experimental Protocol: Resolution with L(-)-Malic Acid

This protocol describes the resolution of racemic 1-aminoindan to obtain the (R)-enantiomer using L(-)-malic acid.

Materials:

-

Racemic 1-aminoindan

-

L(-)-Malic acid

-

Methanol

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

Chiral HPLC system for e.e. determination

Procedure:

-

Salt Formation:

-

Crystallization:

-

Isolation of Diastereomeric Salt:

-

Filter the precipitate and wash it with a small amount of cold methanol (e.g., 2 mL).[1]

-

Dry the solid to obtain (R)-1-aminoindan hydrogen-L-(-)-malate.

-

-

Liberation of the Free Amine:

-

Suspend the dried salt in water.

-

Add 2M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine.

-

Extract the (R)-1-aminoindan into dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-1-aminoindan.

-

-

Analysis:

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

-

Figure 1. Workflow for Diastereomeric Salt Resolution of 1-Aminoindan.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. Lipases and transaminases are commonly used for the kinetic resolution of racemic amines.

Dynamic Kinetic Resolution (DKR) using Lipase

Dynamic kinetic resolution combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. Novozym 435, an immobilized Candida antarctica lipase B, is a highly effective catalyst for this process.

| Enzyme | Racemization Catalyst | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |

| Novozym 435 | Pd/LDH-DS | 4-chlorophenyl valerate | Toluene | 55 | 15 | >99 | >99 | [3] |

Experimental Protocol: Dynamic Kinetic Resolution with Novozym 435

This protocol outlines the dynamic kinetic resolution of racemic 1-aminoindan to produce (R)-1-aminoindan valerate.

Materials:

-

Racemic 1-aminoindan

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Pd/layered double-hydroxide-dodecyl sulfate (Pd/LDH-DS) racemization catalyst

-

4-chlorophenyl valerate (acyl donor)

-

Toluene

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Thermostated shaker or reactor

-

Analytical balance

-

Chiral HPLC system

Procedure:

-

Reaction Setup:

-

Reaction:

-

Work-up and Isolation:

-

After the reaction is complete, filter off the immobilized enzyme and the racemization catalyst. The catalysts can potentially be recovered and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting product is (R)-1-aminoindan valerate, which can be used as is or hydrolyzed to obtain the free (R)-1-aminoindan.

-

-

Analysis:

-

Determine the conversion and enantiomeric excess of the product by chiral HPLC.

-

Figure 2. Dynamic Kinetic Resolution (DKR) Workflow.

Racemization of the Unwanted Enantiomer

For a cost-effective and sustainable process, it is crucial to racemize the unwanted (S)-1-aminoindan recovered from the mother liquor of the diastereomeric salt resolution. This allows for its recycling back into the resolution process.

Racemization Protocol

A common method for racemization involves the use of a strong base in a suitable solvent.

Materials:

-

Enantiomerically enriched (S)-1-aminoindan

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Inert atmosphere

Procedure:

-

Reaction Setup:

-

In a reaction vessel under an inert atmosphere, dissolve the (S)-1-aminoindan in DMSO.

-

Add potassium tert-butoxide.

-

-

Racemization:

-

Heat the reaction mixture to a temperature of 100°C or higher.[1]

-

Monitor the racemization process by chiral HPLC until the enantiomeric ratio is approximately 50:50.

-

-

Work-up:

Analytical Method: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Accurate determination of the enantiomeric excess is paramount for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.

Typical HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak, Chiralcel) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reverse-phase, aqueous buffers with organic modifiers like methanol or acetonitrile are employed. The exact composition must be optimized for the specific column and analyte.

-

Detector: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of 1-aminoindan (around 260-270 nm).

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Temperature: Column temperature can be controlled to improve resolution.

Calculation of Enantiomeric Excess (e.e.):

The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Conclusion

The chiral resolution of racemic 1-aminoindan is a critical step in the synthesis of important pharmaceuticals. Both diastereomeric salt formation and enzymatic methods, particularly dynamic kinetic resolution, are powerful techniques to obtain enantiomerically pure 1-aminoindan. The choice of method will depend on factors such as scale, cost, and desired purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively perform and analyze the chiral resolution of 1-aminoindan.

References

- 1. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: (S)-(+)-1-Aminoindan as a Chiral Auxiliary in Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Aminoindan and its derivatives have emerged as powerful chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. This document provides detailed application notes and protocols for the use of this compound, with a primary focus on its highly effective application via its derivative, cis-(1S,2R)-1-amino-2-indanol, in the form of a chiral oxazolidinone auxiliary.

Introduction to this compound in Asymmetric Synthesis

This compound is a chiral primary amine that can, in principle, be utilized directly as a chiral auxiliary. By forming a transient covalent bond with a prochiral substrate, it can effectively bias the stereochemical outcome of a reaction. The rigid indane backbone provides a well-defined steric environment, influencing the facial selectivity of nucleophilic additions or alkylations.

While direct applications of this compound as a chiral auxiliary, for example, through the formation of chiral imines for diastereoselective additions, are plausible and analogous to the use of other chiral amines like (S)-1-phenylethanamine, the scientific literature predominantly highlights the exceptional performance of its derivative, cis-(1S,2R)-1-amino-2-indanol. This derivative is readily converted into a chiral oxazolidinone, which has proven to be a highly reliable and efficient chiral auxiliary in a range of carbon-carbon bond-forming reactions.

This document will therefore focus on the well-established and highly diastereoselective applications of the oxazolidinone derived from the (S)-1-aminoindan framework.

Core Application: Asymmetric Aldol Reactions via a Chiral Oxazolidinone Auxiliary

The most prominent and well-documented application of the (S)-1-aminoindan scaffold as a chiral auxiliary is in asymmetric aldol reactions. This is achieved through the formation of a chiral oxazolidinone from cis-(1S,2R)-1-amino-2-indanol. This oxazolidinone auxiliary directs the formation of syn-aldol products with exceptionally high levels of diastereoselectivity.

General Workflow

The general strategy for utilizing a chiral auxiliary like the one derived from (S)-1-aminoindan is a three-step process:

-

Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the substrate.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the auxiliary directs the formation of a new stereocenter with high diastereoselectivity.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery and recycling of the auxiliary.

Caption: General workflow for asymmetric synthesis.

Data Presentation: Diastereoselectivity in Aldol Reactions

The oxazolidinone auxiliary derived from cis-(1S,2R)-1-amino-2-indanol consistently delivers outstanding diastereoselectivity in aldol reactions with various aldehydes. The data presented below is for the enantiomeric (1R,2S)-derived auxiliary, which provides the opposite enantiomer of the product but demonstrates the same high level of stereocontrol.

| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isobutyraldehyde | syn-Aldol Adduct | >99:1 | 78 |

| 2 | Benzaldehyde | syn-Aldol Adduct | >99:1 | 85 |

| 3 | Propionaldehyde | syn-Aldol Adduct | >99:1 | 82 |

| 4 | Acetaldehyde | syn-Aldol Adduct | >99:1 | 75 |

Note: Data is representative of the high diastereoselectivity achieved with this class of auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary from cis-(1S,2R)-1-Amino-2-indanol

This protocol details the formation of the key chiral oxazolidinone auxiliary.

Materials:

-

cis-(1S,2R)-1-Amino-2-indanol

-

Phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-(1S,2R)-1-amino-2-indanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosgene (or a phosgene equivalent, 1.1 eq) in dichloromethane to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure chiral oxazolidinone.

Caption: Formation of the chiral oxazolidinone.

Protocol 2: Asymmetric Aldol Reaction using the Chiral Oxazolidinone Auxiliary

This protocol outlines the key steps for a highly diastereoselective syn-aldol reaction.

Materials:

-

Chiral oxazolidinone from Protocol 1

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

Part A: N-Acylation

-

Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

-

Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the N-propionyl oxazolidinone by column chromatography.

Part B: Diastereoselective Aldol Reaction

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.

-

Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes at 0 °C.

-

Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

-

Extract the product with CH₂Cl₂, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

-

Purify the syn-aldol adduct by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral β-hydroxy acid.

Materials:

-

syn-Aldol adduct from Protocol 2

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH) or Hydrogen peroxide/Lithium hydroxide

Procedure:

-

Dissolve the syn-aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH ~2 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate to isolate the β-hydroxy acid.

-

The aqueous layer can be basified and extracted with dichloromethane to recover the chiral auxiliary.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The boron enolate forms a rigid, six-membered chair-like transition state with the aldehyde. The bulky indane group of the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the preferential formation of the syn-aldol product.

Caption: Zimmerman-Traxler transition state model.

Conclusion

This compound, particularly through its derivative cis-(1S,2R)-1-amino-2-indanol, provides access to a highly effective chiral auxiliary for asymmetric synthesis. The resulting oxazolidinone auxiliary demonstrates exceptional stereocontrol in aldol reactions, consistently yielding syn-products with diastereomeric ratios often exceeding 99:1. The provided protocols offer a practical guide for researchers in academic and industrial settings to leverage this powerful tool for the synthesis of complex chiral molecules, a critical aspect of modern drug discovery and development.

Application Notes and Protocols for (S)-(+)-1-Aminoindan in Enantioselective Catalysis

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Aminoindan is a valuable chiral amine that serves as a precursor and ligand in the field of enantioselective catalysis. Its rigid indane backbone provides a well-defined stereochemical environment, making it an effective component of chiral catalysts for a variety of asymmetric transformations. These notes provide an overview of its applications, focusing on the generation of chiral alcohols through asymmetric hydrogenation and transfer hydrogenation reactions.

Enantioselective Heterogeneous Hydrogenation of α-Ketoesters

This compound can be employed as a chiral modifier for heterogeneous metal catalysts, such as platinum on a silica support (Pt/SiO₂), to induce enantioselectivity in the hydrogenation of prochiral substrates like α-ketoesters.

Application Example: Enantioselective Hydrogenation of Ethyl Pyruvate

A notable application is the enantioselective hydrogenation of ethyl pyruvate to ethyl (S)-lactate. When this compound is used as a chiral modifier for a Pt/SiO₂ catalyst, it can achieve significant enantiomeric excess. In one study, the hydrogenation of ethyl pyruvate using a Pt/SiO₂ catalyst modified with this compound in 2-propanol as a solvent yielded the product with an enantiomeric excess (ee) of 63%.[1] The choice of solvent is crucial, as solvents like toluene, n-heptane, and acetic acid have been shown to be less effective for this catalytic system.[1]

Asymmetric Transfer Hydrogenation of Ketones via Schiff Base Ligands

A prominent application of chiral amines like this compound is their use in the formation of Schiff base ligands. These ligands, when complexed with transition metals such as ruthenium, form highly effective catalysts for the asymmetric transfer hydrogenation of ketones, yielding chiral secondary alcohols. While direct data for this compound is limited, extensive research on the closely related cis-1-amino-2-indanol provides a strong representative model for this application. The following data and protocol are based on a hemisalen ligand derived from cis-1-amino-2-indanol.

Data Presentation: Asymmetric Transfer Hydrogenation of Aromatic Ketones

The following table summarizes the results for the asymmetric transfer hydrogenation of various aromatic ketones using a ruthenium catalyst complexed with a chiral hemisalen ligand derived from an aminoindanol.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | 98 | 95 (R) |

| 2 | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 97 | 96 (R) |

| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 94 (R) |

| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 96 | 93 (R) |

| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 95 | 97 (R) |

| 6 | Propiophenone | 1-Phenylpropan-1-ol | 94 | 92 (R) |

Data adapted from studies on Ru-hemisalen catalyzed asymmetric transfer hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a pre-formed ruthenium catalyst with a chiral Schiff base (hemisalen) ligand derived from an aminoindanol.

Materials:

-

[RuCl₂(p-cymene)]₂

-

Chiral hemisalen ligand (derived from (1S,2R)-1-aminoindan-2-ol and salicylaldehyde)

-

Isopropanol (i-PrOH), anhydrous

-

Potassium hydroxide (KOH)

-

Acetophenone

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Catalyst Preparation:

-

In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral hemisalen ligand (0.01 mmol) to a Schlenk flask.

-

Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

-

-

Reaction Setup:

-

In a separate Schlenk flask, prepare a 0.1 M solution of KOH in isopropanol.

-

Add acetophenone (1 mmol) to the flask containing the catalyst solution.

-

Add the KOH solution (0.1 mL, 0.01 mmol) to the reaction mixture.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup and Analysis:

-

Once the reaction is complete, quench the reaction by adding a few drops of water.

-

Remove the solvent under reduced pressure.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Catalytic Cycle

Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.

References

For Researchers, Scientists, and Drug Development Professionals

An HPLC Method for the Enantiomeric Analysis of (S)-(+)-1-Aminoindan

Introduction

This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final drug product. Therefore, a reliable and accurate analytical method for determining the enantiomeric composition of 1-aminoindan is essential. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution of the enantiomers.

Principle

The enantiomers of 1-aminoindan are separated on a chiral stationary phase, which creates a diastereomeric interaction with the analytes. This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. A normal-phase mobile system is employed to achieve optimal separation on the polysaccharide-based CSP.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

-

Chiral Column: Chiralpak® AS-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

-

Reagents:

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Butylamine (for analysis)

-

This compound reference standard

-

Racemic 1-Aminoindan

-

2. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and Butylamine in the ratio of 980:17:0.4 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 0.5 mg/mL.

-

Racemic Standard Solution: Accurately weigh and dissolve an appropriate amount of racemic 1-Aminoindan in the mobile phase to obtain a final concentration of 0.5 mg/mL. This solution is used for system suitability testing to confirm the resolution of the two enantiomers.

-

Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to a final concentration of approximately 0.5 mg/mL.

3. HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak® AS-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Ethanol:Butylamine (980:17:0.4, v/v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 15 µL |

| Detection Wavelength | 265 nm |

| Run Time | Approximately 20 minutes |

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Results |

| Resolution (Rs) | ≥ 2.0 | 2.8 |

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 4500 |

Table 2: Representative Chromatographic Data

| Compound | Retention Time (min) |

| This compound | 12.5 |

| (R)-(-)-1-Aminoindan | 15.8 |

Table 3: Method Validation Summary (Representative Data)

| Parameter | Result |

| Linearity (Range) | 0.1 - 1.0 mg/mL (r² > 0.999) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.005 mg/mL |

| Limit of Quantification (LOQ) | 0.015 mg/mL |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound enantiomers.

Conclusion

The described HPLC method provides a reliable and robust approach for the enantiomeric analysis of this compound. The use of a Chiralpak® AS-H column with a normal-phase mobile phase allows for excellent separation of the (S) and (R) enantiomers. This method is suitable for quality control and purity assessment in research, development, and manufacturing environments within the pharmaceutical industry. The provided protocol and validation data demonstrate the method's suitability for its intended purpose.

Application Note: Gas Chromatographic Analysis of N-Trifluoroacetyl Derivatives of Aminoindan Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoindanes are a class of compounds with significant interest in the pharmaceutical industry, often serving as key chiral building blocks for therapeutic agents. The enantioselective analysis of these compounds is critical for drug development, quality control, and metabolic studies. Gas chromatography (GC) offers high resolution and sensitivity for this purpose; however, the polar nature of the amino group in aminoindans can lead to poor peak shape and thermal instability during analysis.[1][2]

To overcome these challenges, a derivatization step is employed to convert the polar amino group into a less polar, more volatile, and thermally stable functional group.[1][3] N-trifluoroacetylation, using a reagent like trifluoroacetic anhydride (TFAA), is a common and effective method for this purpose.[3][4] The resulting N-trifluoroacetyl (TFA) derivatives exhibit significantly improved chromatographic behavior.[3][5] Subsequent separation of the enantiomeric TFA-aminoindan derivatives is achieved using a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which can differentiate between the enantiomers.[4][6]

This application note provides a detailed protocol for the derivatization of aminoindan enantiomers and their subsequent analysis by chiral gas chromatography with flame ionization detection (GC-FID).

Experimental Protocols

Protocol 1: N-Trifluoroacetylation of Aminoindan

This protocol describes the derivatization of the primary amine group of aminoindan using trifluoroacetic anhydride (TFAA). This process increases the volatility and thermal stability of the analyte for GC analysis.[3]

Materials:

-

Aminoindan sample (racemic or enantiomerically enriched)

-

Trifluoroacetic anhydride (TFAA)

-